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molecular formula C5H7N3S B1603928 5-(Methylthio)pyrazin-2-amine CAS No. 251549-38-9

5-(Methylthio)pyrazin-2-amine

Cat. No. B1603928
M. Wt: 141.2 g/mol
InChI Key: IPBKLPYWVRTALX-UHFFFAOYSA-N
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Patent
US07132425B2

Procedure details

A mixture of tetrakis(triphenylphosphine)palladium(0) (3.32 g, 2.87 mmol) and 2-amino-5-bromopyrazine (5.00 g, 28.73 mmol) in N,N-dimethylformamide (144 mL) was treated with 95% sodium thiomethoxide (4.24 g, 57.47 mmol). The resulting reaction mixture was heated at 60° C. for 10 h. The reaction mixture was allowed to cool to 25° C. and then was poured into a saturated aqueous sodium bicarbonate solution (500 mL). The product was extracted with ethyl acetate (5×200 mL). The combined organic layers were washed with a saturated aqueous sodium chloride solution (1×200 mL), dried over sodium sulfate, filtered, and concentrated in vacuo. Flash chromatography (Merck Silica gel 60, 230–400 mesh, 3/7 ethyl acetate/hexanes) afforded 5-methylsulfanyl-pyrazin-2-ylamine (1.66 g, 40.9%) as an orange solid: mp 65–67° C.; EI-HRMS m/e calcd for C5H7N3S (M+) 141.0361, found 141.0357.
Quantity
4.24 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Quantity
144 mL
Type
solvent
Reaction Step Three
Quantity
3.32 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[N:6][C:5](Br)=[CH:4][N:3]=1.[CH3:9][S-:10].[Na+].C(=O)(O)[O-].[Na+]>CN(C)C=O.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[CH3:9][S:10][C:5]1[N:6]=[CH:7][C:2]([NH2:1])=[N:3][CH:4]=1 |f:1.2,3.4,^1:25,27,46,65|

Inputs

Step One
Name
Quantity
4.24 g
Type
reactant
Smiles
C[S-].[Na+]
Step Two
Name
Quantity
500 mL
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Three
Name
Quantity
5 g
Type
reactant
Smiles
NC1=NC=C(N=C1)Br
Name
Quantity
144 mL
Type
solvent
Smiles
CN(C=O)C
Name
Quantity
3.32 g
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
to cool to 25° C.
EXTRACTION
Type
EXTRACTION
Details
The product was extracted with ethyl acetate (5×200 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with a saturated aqueous sodium chloride solution (1×200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
CSC=1N=CC(=NC1)N
Measurements
Type Value Analysis
AMOUNT: MASS 1.66 g
YIELD: PERCENTYIELD 40.9%
YIELD: CALCULATEDPERCENTYIELD 40.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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